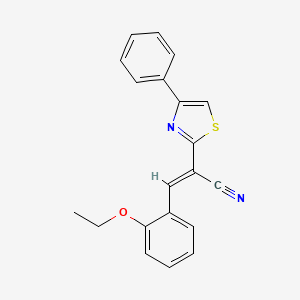

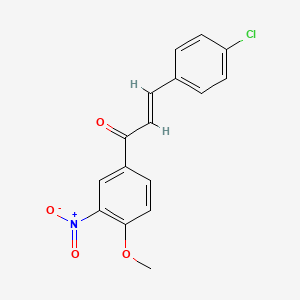

3-(2-ethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

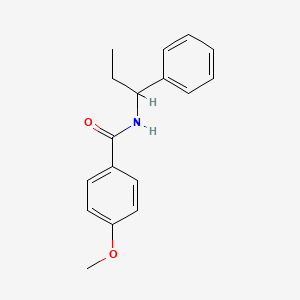

3-(2-Ethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile represents a class of organic compounds characterized by the presence of an acrylonitrile moiety linked to ethoxyphenyl and phenylthiazol groups. These types of molecules are of interest due to their potential for various applications, including their optical, electronic, and biological properties.

Synthesis Analysis

The synthesis of complex acrylonitriles often involves condensation reactions between appropriate aldehydes and cyanoacetamide or malononitrile derivatives in the presence of a base. For instance, compounds with structural similarities are synthesized through Knoevenagel condensation, a reaction that forms carbon-carbon double bonds by dehydrating agents in base catalysis conditions (Sączewski et al., 2004).

Molecular Structure Analysis

The molecular structure, including conformation and crystal packing, can be determined through X-ray crystallography. Such studies reveal the molecule's geometry, electron distribution, and the presence of intramolecular and intermolecular hydrogen bonds, which are critical for understanding the molecule's reactive sites and stability (Shinkre et al., 2008).

Chemical Reactions and Properties

Acrylonitriles undergo various chemical reactions, including cycloadditions, condensations, and substitutions, depending on the functional groups present. The reactivity can be attributed to the nitrile group, which acts as an electron-withdrawing group, making the carbon-carbon double bond more susceptible to nucleophilic attacks. For example, reactions with phosphorus ylides show pathway dependencies on substituents, leading to diverse products (Abdou et al., 1998).

科学的研究の応用

Optoelectronic Applications

- Thiophene dyes, closely related to the compound , have been studied for their use in optoelectronic devices. These dyes show potential for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications. The nonlinear absorption and optical limiting behavior of these dyes under laser excitation are notable findings (Anandan et al., 2018).

Photovoltaic Performance

- Carbazole-based organic dyes with a structure similar to the compound of interest have been synthesized for use in dye-sensitized solar cells (DSSCs). These dyes, characterized by their D-π-A-π-A architecture, demonstrate notable photovoltaic performance and efficiency (Naik et al., 2017).

Synthesis and Stability Studies

- Heteroarylacrylonitriles, which are structurally related to the compound in focus, have been synthesized and tested for their in vitro cytotoxic potency. These compounds exhibit variable cytotoxic activities, and their stability under cell culture conditions has also been studied (Sa̧czewski et al., 2004).

Antibacterial and Antifungal Activities

- Certain derivatives of ethoxymethylene thiazolidine, which include acrylonitrile components, have been synthesized and tested for their antibacterial and antifungal activities (Ead et al., 1987).

Corrosion Inhibition

- Studies on 1H-tetrazoles containing acrylonitrile groups have revealed their potential as corrosion inhibitors for mild steel in hydrochloric acid. The efficiency of these inhibitors and their adsorption behavior have been thoroughly investigated (Verma et al., 2016).

Renewable Production of Acrylonitrile

- Research on the renewable production of acrylonitrile, a closely related compound, has been conducted. This study highlights an efficient manufacturing process from sugars, which could have implications for the environmentally friendly production of acrylonitrile and its derivatives (Karp et al., 2017).

特性

IUPAC Name |

(E)-3-(2-ethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c1-2-23-19-11-7-6-10-16(19)12-17(13-21)20-22-18(14-24-20)15-8-4-3-5-9-15/h3-12,14H,2H2,1H3/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWDBQAYRKQCND-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2-ethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5501322.png)

![2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide](/img/structure/B5501328.png)

![5-[4-(dimethylamino)phenyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501336.png)

![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5501344.png)

![1-benzyl-5-{4-[3-(4-methylphenoxy)propoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5501357.png)

![2-{2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenoxy}ethanol](/img/structure/B5501366.png)

![7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5501408.png)

![methyl N-[3-(4-methoxyphenyl)acryloyl]leucinate](/img/structure/B5501435.png)